

# Multi-kinase Inhibitor UNC2025: A Technical Guide to Affected Cellular Pathways

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Multi-kinase-IN-1 |           |
| Cat. No.:            | B12418686         | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Multi-kinase inhibitors represent a cornerstone of modern targeted therapy, offering the potential to counteract the inherent redundancy and crosstalk within cellular signaling networks that drive diseases like cancer. This technical guide provides an in-depth overview of the cellular pathways affected by the multi-kinase inhibitor UNC2025. UNC2025 is a potent, orally bioavailable small molecule inhibitor with primary activity against MERTK and FLT3 kinases, but it also demonstrates activity against a range of other kinases.[1][2] Understanding the broader kinase selectivity profile and the downstream consequences of target engagement is critical for its rational development and clinical application. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core signaling pathways modulated by UNC2025.

## **Core Targets and Kinase Selectivity Profile**

UNC2025 is an ATP-competitive inhibitor that potently targets both MERTK (Mer Tyrosine Kinase) and FLT3 (Fms-like Tyrosine Kinase 3).[3] It exhibits sub-nanomolar efficacy against these primary targets in enzymatic assays.[3][4] While demonstrating significant selectivity, UNC2025 also inhibits other kinases, a characteristic feature of many multi-kinase inhibitors. A screening against 305 kinases revealed that at a concentration of 100 nM, significantly above its IC50 for MERTK, UNC2025 inhibited 66 kinases by more than 50%.[5] This broad activity



profile underscores the importance of carefully considering on-target and off-target effects in experimental design and data interpretation.

## **Quantitative Kinase Inhibition Data**

The following tables summarize the in vitro inhibitory activity of UNC2025 against its primary targets and a selection of other sensitive kinases.

Table 1: Potency of UNC2025 Against Primary Kinase Targets

| Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |
|--------|------------|-----------|---------|-----------|
| MERTK  | Enzymatic  | 0.74      | 0.16    | [3]       |
| FLT3   | Enzymatic  | 0.8       | 0.59    | [3][6]    |
| MERTK  | Cell-based | 2.7       | -       | [1]       |
| FLT3   | Cell-based | 14        | -       | [7]       |

Table 2: Selectivity Profile of UNC2025 Against Other Kinases

| Target | IC50 (nM)  | Reference |
|--------|------------|-----------|
| AXL    | 1.65 - 122 | [3][4]    |
| TYRO3  | 5.83 - 301 | [3][5]    |
| TRKA   | 1.67       | [4]       |
| TRKC   | 4.38       | [4]       |
| QIK    | 5.75       | [4]       |
| SLK    | 6.14       | [4]       |
| NuAK1  | 7.97       | [4]       |
| KIT    | 8.18       | [4]       |
| Met    | 364        | [4]       |



## **Affected Cellular Signaling Pathways**

Inhibition of MERTK and FLT3 by UNC2025 leads to the modulation of several downstream signaling pathways critical for cell proliferation, survival, and apoptosis.[1] In leukemia cells, MERTK activation is known to regulate JAK/STAT, MEK/ERK, p38, PKC, and AKT pathways.[1] [2] Treatment with UNC2025 has been shown to decrease the phosphorylation of key signaling nodes within these cascades.[1]

#### **MERTK and FLT3 Downstream Signaling**

The diagram below illustrates the primary signaling cascades affected by the inhibition of MERTK and FLT3 by UNC2025.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Probe UNC2025 | Chemical Probes Portal [chemicalprobes.org]
- 6. ashpublications.org [ashpublications.org]
- 7. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Multi-kinase Inhibitor UNC2025: A Technical Guide to Affected Cellular Pathways]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12418686#cellular-pathways-affected-by-multi-kinase-in-1]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com